3-chloro-N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzamide
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Overview
Description
3-chloro-N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a chloro-substituted benzamide group and a diethylamino-substituted pyrimidine ring. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized by reacting appropriate aldehydes or ketones with guanidine derivatives under acidic or basic conditions.
Substitution Reactions: The diethylamino group is introduced through nucleophilic substitution reactions, often using diethylamine as the nucleophile.
Coupling with Benzamide: The final step involves coupling the pyrimidine derivative with 3-chlorobenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such
Properties
Molecular Formula |
C22H24ClN5O |
---|---|
Molecular Weight |
409.9 g/mol |
IUPAC Name |
3-chloro-N-[4-[[4-(diethylamino)-6-methylpyrimidin-2-yl]amino]phenyl]benzamide |
InChI |
InChI=1S/C22H24ClN5O/c1-4-28(5-2)20-13-15(3)24-22(27-20)26-19-11-9-18(10-12-19)25-21(29)16-7-6-8-17(23)14-16/h6-14H,4-5H2,1-3H3,(H,25,29)(H,24,26,27) |
InChI Key |
AXKGYOPHGKJFNU-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=NC(=NC(=C1)C)NC2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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